molecular formula C24H25N3O14 B12934736 (2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12934736
M. Wt: 579.5 g/mol
InChI Key: XQRUBAFUEYRFDP-YKZCJQPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazole, nitrophenoxy, and methoxycarbonyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the tetrahydro-2H-pyran ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a halogenated phenol derivative with a nitro group.

    Attachment of the imidazole moiety: This can be done through a coupling reaction using imidazole and a suitable activating agent.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The imidazole ring can be hydrogenated under high pressure to form a saturated imidazoline ring.

    Substitution: The acetyl groups can be hydrolyzed under basic conditions to yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), water

Major Products

    Amine derivatives: from the reduction of the nitro group

    Imidazoline derivatives: from the hydrogenation of the imidazole ring

    Alcohol derivatives: from the hydrolysis of acetyl groups

Scientific Research Applications

(2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the nitrophenoxy group can participate in redox reactions, altering cellular redox states. The compound’s multiple functional groups allow it to interact with various biological pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: can be compared with other compounds containing imidazole and nitrophenoxy groups, such as:

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25N3O14

Molecular Weight

579.5 g/mol

IUPAC Name

[3-nitro-4-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxyphenyl]methyl imidazole-1-carboxylate

InChI

InChI=1S/C24H25N3O14/c1-12(28)37-18-19(38-13(2)29)21(39-14(3)30)23(41-20(18)22(31)35-4)40-17-6-5-15(9-16(17)27(33)34)10-36-24(32)26-8-7-25-11-26/h5-9,11,18-21,23H,10H2,1-4H3/t18-,19-,20-,21+,23+/m0/s1

InChI Key

XQRUBAFUEYRFDP-YKZCJQPKSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N3C=CN=C3)[N+](=O)[O-])C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N3C=CN=C3)[N+](=O)[O-])C(=O)OC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.